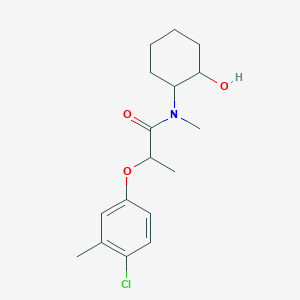![molecular formula C17H18INO B5290784 N-[4-(butan-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5290784.png)
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide is a chemical compound with the molecular formula C17H18INO It is characterized by the presence of an iodinated benzamide group attached to a phenyl ring substituted with a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of the butan-2-yl group. One common method involves the reaction of 2-iodobenzoic acid with 4-(butan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide group play crucial roles in binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide
- N-[4-(butan-2-yl)phenyl]-2-bromobenzamide
- N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNNFYFXWHHJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-tert-butyl-6-[2-(3-chlorophenoxy)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5290701.png)
![2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5290705.png)
![4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B5290716.png)
![N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine](/img/structure/B5290719.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)
![[3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5290766.png)
![2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide](/img/structure/B5290767.png)

![2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B5290776.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5290778.png)
